3,3-Difluorocyclobutane-1-carbaldehyde 3,3-Difluorocyclobutane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1246765-49-0
VCID: VC0050296
InChI: InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8/h3-4H,1-2H2
SMILES: C1C(CC1(F)F)C=O
Molecular Formula: C5H6F2O
Molecular Weight: 120.099

3,3-Difluorocyclobutane-1-carbaldehyde

CAS No.: 1246765-49-0

Cat. No.: VC0050296

Molecular Formula: C5H6F2O

Molecular Weight: 120.099

* For research use only. Not for human or veterinary use.

3,3-Difluorocyclobutane-1-carbaldehyde - 1246765-49-0

Specification

CAS No. 1246765-49-0
Molecular Formula C5H6F2O
Molecular Weight 120.099
IUPAC Name 3,3-difluorocyclobutane-1-carbaldehyde
Standard InChI InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8/h3-4H,1-2H2
Standard InChI Key WXUHWGRKLOGPGE-UHFFFAOYSA-N
SMILES C1C(CC1(F)F)C=O

Introduction

Physical and Chemical Properties

Physical Properties

Table 1 summarizes the key physical properties of 3,3-Difluorocyclobutane-1-carbaldehyde:

PropertyValueReference
Molecular FormulaC₅H₆F₂O
Molecular Weight120.10 g/mol
Physical FormWhite solid
Exact Mass120.03900
LogP1.23060
PSA (Polar Surface Area)17.07000
Melting PointNot available
Boiling PointNot available
DensityNot available

The compound typically exists as a white solid under standard conditions and is characterized by moderate lipophilicity as indicated by its LogP value . The relatively low polar surface area suggests good membrane permeability, which may contribute to its potential utility in drug development.

Chemical Properties

The reactivity of 3,3-Difluorocyclobutane-1-carbaldehyde is primarily determined by its aldehyde functional group, which can participate in various reactions typical of aldehydes, including:

  • Nucleophilic addition reactions

  • Oxidation to carboxylic acids

  • Reduction to alcohols

  • Condensation reactions

  • Aldol reactions

The presence of the difluoro group at the 3-position significantly influences the electronic properties of the cyclobutane ring, affecting both reactivity and stability. The electron-withdrawing nature of fluorine atoms typically enhances the electrophilicity of the carbonyl carbon, potentially making it more reactive toward nucleophilic addition compared to non-fluorinated analogs.

Applications

Pharmaceutical Applications

3,3-Difluorocyclobutane-1-carbaldehyde serves as an important building block in medicinal chemistry due to its unique structure and properties:

  • The compound has been utilized as a synthetic intermediate in the development of pharmaceutical compounds, as evidenced by its mention in AstraZeneca patents .

  • The Journal of Medicinal Chemistry (2014) references this compound in research potentially related to drug development .

  • The difluorocyclobutane motif may enhance metabolic stability and bioavailability of drug candidates, making derivatives of this compound valuable in pharmaceutical research.

  • The rigid cyclobutane structure can serve as a conformational constraint in drug design, potentially improving target selectivity.

Related Compounds

Several structurally related compounds have been identified in the literature, providing context for understanding the chemical space surrounding 3,3-Difluorocyclobutane-1-carbaldehyde:

3,3-Difluorocyclobutanecarboxylic acid

This carboxylic acid derivative (CAS: 107496-54-8) is closely related to the aldehyde and has been more extensively documented in the literature . A practical synthesis has been reported involving a three-step process, suggesting potential synthetic relationships with 3,3-Difluorocyclobutane-1-carbaldehyde .

1-Amino-3,3-difluorocyclobutane-1-carboxylic acid

This amino acid derivative (CAS: 1225532-86-4) incorporates the 3,3-difluorocyclobutane scaffold with amino and carboxylic acid functionalities . It represents another important building block in the same chemical family.

Other Derivatives

The literature suggests the existence of various other derivatives containing the 3,3-difluorocyclobutane core structure, including:

  • Alcohols derived from the aldehyde

  • Nitriles and amides

  • Extended conjugated systems

  • Various esters and other carboxylic acid derivatives

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